Inositol-1-pyrophosphate

Description

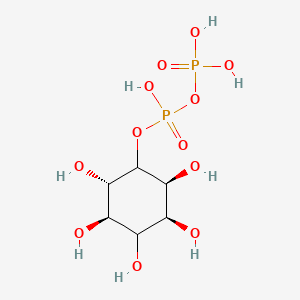

Structure

3D Structure

Properties

CAS No. |

55780-80-8 |

|---|---|

Molecular Formula |

C6H14O12P2 |

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(5(11)3(1)9)17-20(15,16)18-19(12,13)14/h1-11H,(H,15,16)(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m0/s1 |

InChI Key |

ZMHWIKBKXLNABI-LXOASSSBSA-N |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)OP(=O)(O)O)O)O)O |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)OP(=O)(O)O)O)O)O |

Synonyms |

inositol-1-pyrophosphate myoinositol-1-pyrophosphate |

Origin of Product |

United States |

Molecular Mechanisms of Inositol 1 Pyrophosphate Action

Allosteric Regulation Through Direct Protein Binding

Allosteric regulation by inositol (B14025) pyrophosphates involves the non-covalent binding of these molecules to specific sites on target proteins, inducing conformational changes that modulate the protein's activity. mdpi.comtandfonline.com This is a common mode of action for many signaling molecules. mdpi.com

Inositol-1-pyrophosphate and other inositol pyrophosphates engage in non-covalent, electrostatic interactions with their protein targets. nih.gov These interactions are driven by the highly negative charge of the phosphate (B84403) and pyrophosphate groups on the inositol ring, which are attracted to positively charged basic amino acid residues, such as lysine (B10760008), on the protein surface. esrf.frmdpi.com While many proteins that bind other inositol phosphates also interact with inositol pyrophosphates, specific binding partners for 1-IP7 have been identified. mdpi.com For instance, in the context of type I interferon immunity, interferon response factor 3 (IRF3) has been proposed as a specific target for 1-IP7. mdpi.com In yeast, 1-IP7 specifically binds to and inhibits the Pho80–Pho85–Pho81 complex, which is involved in sensing phosphate availability. portlandpress.com

The interaction of inositol pyrophosphates with proteins is often mediated by specific protein domains.

Pleckstrin Homology (PH) Domains: PH domains are known to bind various inositol phosphates and phosphoinositides. nih.govbiologists.com While much of the research has focused on 5-IP7, the principles of interaction can be extended to other isomers like 1-IP7. Inositol pyrophosphates can bind to the PH domains of several proteins, including Akt and Bruton's tyrosine kinase (Btk). portlandpress.comnih.gov This binding is often competitive with other ligands like phosphatidylinositol (3,4,5)-trisphosphate (PtdInsP3). portlandpress.com The specificity of these interactions can vary depending on the number and arrangement of basic residues within the PH domain. nih.gov

SPX Domains: SPX domains, named after the proteins Syg1, Pho81, and Xpr1, are key sensors of inositol pyrophosphates and play a crucial role in phosphate homeostasis in eukaryotes. esrf.frmdpi.comasm.org These domains feature a highly conserved basic surface cluster of lysine residues that forms a docking platform for the negatively charged inositol pyrophosphates. esrf.frmdpi.com The binding of inositol pyrophosphates, including the 1-IP7 precursor inositol hexakisphosphate (IP6) and various inositol pyrophosphate isomers, to SPX domains can trigger conformational changes that modulate the activity of the associated proteins. esrf.frscispace.com For example, in yeast, the binding of 1-IP7 to the SPX domain of Pho81 is a critical step in the phosphate-sensing pathway. portlandpress.com Similarly, in plants, the interaction between inositol pyrophosphates and SPX domains regulates the activity of transcription factors involved in the phosphate starvation response. d-nb.infonih.gov The binding of inositol pyrophosphates to SPX domains can also disrupt protein-protein interactions, as seen in the activation of the VTC complex in yeast, where ligand binding to the SPX domain of Vtc2 abrogates its inhibitory interaction with Vtc4. nih.gov

A key aspect of the allosteric regulation by inositol pyrophosphates is their ability to compete with other signaling molecules for binding to protein domains. A prominent example is the competition with phosphatidylinositol (3,4,5)-trisphosphate (PtdInsP3) for binding to PH domains. portlandpress.combiologists.com PtdInsP3 is a critical lipid second messenger that recruits proteins with PH domains, such as the kinase Akt, to the plasma membrane, leading to their activation. tandfonline.commdpi.com Inositol pyrophosphates, by binding to the same PH domains, can act as competitive inhibitors, preventing the binding of PtdInsP3 and thereby modulating the downstream signaling pathways. mdpi.com For example, 5-IP7 has been shown to block the interaction between Akt and PtdInsP3. mdpi.com While direct evidence for 1-IP7 in this specific competitive interaction is less documented, the structural similarity among inositol pyrophosphates suggests a comparable mechanism may be at play. The competition for binding is a crucial mechanism by which inositol pyrophosphates can integrate into and regulate existing signaling networks.

The interaction between inositol pyrophosphates and their target proteins can be influenced by the presence of divalent cations, particularly magnesium (Mg2+). tandfonline.com While the primary role of Mg2+ is more extensively documented in the context of protein pyrophosphorylation, it can also play a role in allosteric regulation. tandfonline.comfrontiersin.org Mg2+ ions can coordinate with the negatively charged phosphate groups of the inositol pyrophosphate, potentially stabilizing a conformation that is more favorable for binding to the target protein. nih.gov The concentration of Mg2+ can therefore act as a modulating factor, influencing the affinity and specificity of the interaction between the inositol pyrophosphate and its protein partner. nih.gov

Competitive Binding with Other Ligands (e.g., PtdInsP3)

Protein Pyrophosphorylation as a Post-Translational Modification

Beyond allosteric regulation, inositol pyrophosphates can covalently modify proteins through a novel post-translational modification known as protein pyrophosphorylation. tandfonline.comtandfonline.comnih.gov This process involves the transfer of the terminal (β) phosphate from the pyrophosphate moiety of an inositol pyrophosphate to a serine residue on the target protein. portlandpress.com

Protein pyrophosphorylation by inositol pyrophosphates is a unique two-step process. portlandpress.com First, a target serine residue, typically located within an acidic stretch of amino acids, is "primed" by being phosphorylated by a conventional protein kinase, often casein kinase 2 (CK2). mdpi.comportlandpress.com This initial phosphorylation creates a phosphoserine residue.

Subsequently, in a non-enzymatic reaction, the β-phosphate from an inositol pyrophosphate, such as 1-IP7, is transferred to this pre-phosphorylated serine. tandfonline.comportlandpress.com This transfer is dependent on the presence of Mg2+ ions and results in the formation of a pyrophosphoserine residue on the protein, releasing the corresponding inositol polyphosphate (e.g., inositol hexakisphosphate from 1-IP7). tandfonline.comportlandpress.com The high-energy nature of the phosphoanhydride bond in the inositol pyrophosphate provides the thermodynamic driving force for this transfer. mdpi.compnas.org This covalent modification can alter the protein's structure, function, and interactions with other molecules, thereby providing another layer of cellular regulation. portlandpress.com

Interactive Data Tables

Table 1: Examples of Proteins Allosterically Regulated by Inositol Pyrophosphates

| Target Protein | Interacting Domain | Inositol Pyrophosphate Isomer(s) | Functional Outcome |

| Akt (Protein Kinase B) | PH Domain | 5-IP7 | Inhibition of PtdInsP3 binding, modulation of cell growth and metabolism. tandfonline.commdpi.com |

| Pho81 | SPX Domain | 1-IP7 | Inhibition of the Pho80-Pho85-Pho81 complex, regulation of phosphate sensing in yeast. portlandpress.com |

| Interferon Response Factor 3 (IRF3) | Not specified | 1-IP7 | Proposed role in type I interferon immunity. mdpi.com |

| Vtc2/Vtc4 Complex | SPX Domain | Inositol Pyrophosphates | Activation of the VTC complex by disrupting inhibitory SPX-SPX interactions in yeast. nih.gov |

| PHR Transcription Factors | Coiled-coil (CC) domain (indirectly via SPX) | Inositol Pyrophosphates | Inactivation of transcription factors involved in plant phosphate starvation response. d-nb.infonih.gov |

Table 2: Key Features of Protein Pyrophosphorylation by Inositol Pyrophosphates

| Feature | Description |

| Mechanism | Two-step process: 1. Priming phosphorylation of a serine residue by a kinase (e.g., CK2). 2. Non-enzymatic transfer of the β-phosphate from an inositol pyrophosphate. mdpi.comportlandpress.com |

| Substrate | Pre-phosphorylated serine residues, often located in acidic regions of the protein. tandfonline.comportlandpress.com |

| Cofactor | Requires the presence of divalent cations, particularly Mg2+. tandfonline.comfrontiersin.org |

| Product | A pyrophosphorylated serine residue on the target protein and the corresponding inositol polyphosphate. portlandpress.com |

| Significance | A novel post-translational modification that can alter protein function, structure, and interactions. portlandpress.com |

Chemical Characteristics of Pyrophosphorylated Bonds (e.g., Acid-Lability, Resistance to Phosphatases)

The pyrophosphate bonds found in inositol pyrophosphates, and subsequently transferred to proteins, possess distinct chemical characteristics that differentiate them from the more common phosphoester bonds formed by ATP-mediated phosphorylation. These properties are central to their unique biological functions.

Research has demonstrated that the pyrophosphate modification on serine residues is significantly more susceptible to acid hydrolysis than a standard phosphoserine bond. pnas.orgd-nb.info For instance, the pyrophosphate bond is labile when treated with 3 M HCl, a condition under which ATP-mediated phosphorylation remains more stable. pnas.org This acid lability is a key feature used to identify this type of post-translational modification. pnas.orgnih.govplos.org

In stark contrast to their sensitivity to acid, pyrophosphorylated bonds exhibit remarkable resistance to enzymatic dephosphorylation by most protein phosphatases. nih.govtandfonline.com Experiments using enzymes like λ-phosphatase, which readily dephosphorylates ATP-phosphorylated proteins, show that pyrophosphorylated proteins are completely resistant to its action. pnas.org This resistance suggests that the regulation of protein pyrophosphorylation is not governed by typical phosphatase activity, implying a more stable or long-lived signal compared to standard phosphorylation. pnas.orgfrontiersin.org While this modification is generally phosphatase-resistant, some evidence suggests that the β-phosphate can be removed by alkaline phosphatases under specific conditions, indicating that the process may be reversible. nih.gov

Table 1: Comparison of Phosphate vs. Pyrophosphate Bonds on Proteins

| Characteristic | Standard Phosphorylation (from ATP) | Protein Pyrophosphorylation (from PP-InsPs) | References |

|---|---|---|---|

| Bond Type | Phosphoester bond (on Ser/Thr/Tyr) | Pyrophosphate bond (on a pre-phosphorylated Serine) | pnas.orgnih.gov |

| Acid Lability | Relatively stable | High (labile to acid treatment) | pnas.orgd-nb.infonih.govplos.orgtandfonline.com |

| Phosphatase Resistance | Sensitive to protein phosphatases (e.g., λ-phosphatase) | Highly resistant to most protein phosphatases | pnas.orgd-nb.infonih.govtandfonline.comportlandpress.com |

| Reversibility | Readily reversible by phosphatases | Generally stable; potential for reversibility is being explored | pnas.orgnih.gov |

Dual Modulatory Roles: Allosteric and Covalent Mechanisms

This compound and other inositol pyrophosphates (PP-IPs) exert their influence on cellular processes through two primary mechanisms: non-covalent allosteric regulation and covalent protein modification. tandfonline.commdpi.comresearchgate.net This dual capacity allows them to act as versatile signaling molecules, modulating protein function in multiple ways. frontiersin.orgmdpi.comrsc.org

Allosteric Regulation: In this mode, PP-IPs bind non-covalently to target proteins, inducing conformational changes that alter the protein's activity, localization, or interaction with other molecules. mdpi.comfrontiersin.org This is a common mechanism for signaling molecules. mdpi.com A well-studied example involves the allosteric inhibition of the kinase Akt (also known as Protein Kinase B). tandfonline.com The isomer 5-IP7 can bind to the Pleckstrin Homology (PH) domain of Akt, competitively inhibiting the binding of Akt to its membrane target, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing its full activation. tandfonline.commdpi.com This allosteric interaction does not utilize the high-energy pyrophosphate bond for chemical reaction but rather relies on the molecule's specific shape and charge. portlandpress.com

Covalent Modification (Protein Pyrophosphorylation): The second mechanism leverages the high-energy pyrophosphate bond. portlandpress.comresearchgate.net PP-IPs can act as donors, transferring their terminal (β-) phosphate group to a target protein in a process termed protein pyrophosphorylation. tandfonline.commdpi.com This is a unique post-translational modification where the β-phosphate is added to a serine residue that has already been phosphorylated by a conventional kinase like CK2. pnas.orgnih.govmdpi.com This covalent modification is not enzyme-mediated and adds a second phosphate group to the serine, creating a pyrophosphoserine residue. nih.gov This process has been linked to the regulation of diverse biological events, including vesicular trafficking and transcription. frontiersin.org

Table 2: Mechanisms of Inositol Pyrophosphate Action

| Mechanism | Description | Key Features | Example Target | References |

|---|---|---|---|---|

| Allosteric Regulation | Non-covalent binding to a protein effector, causing a conformational change that modulates its function. | Reversible binding, relies on molecular shape and charge. | Akt (Protein Kinase B) | tandfonline.comportlandpress.commdpi.comfrontiersin.org |

| Covalent Modification | Transfer of the β-phosphate from the pyrophosphate moiety to a pre-phosphorylated serine residue on a target protein. | Forms a stable, acid-labile, phosphatase-resistant pyrophosphoserine residue. | Adaptor Protein 3 Beta 1 Subunit (AP3B1) | pnas.orgnih.govtandfonline.commdpi.comacs.org |

Role as Energy Regulators and Phosphodonors

Inositol pyrophosphates are increasingly recognized as crucial players in the regulation of cellular energy homeostasis. annualreviews.orgrsc.orgnih.gov This role is intrinsically linked to the high-energy nature of their pyrophosphate bonds, which is comparable to that of ATP. tandfonline.comportlandpress.com

As phosphodonors , the high-energy pyrophosphate bond allows PP-IPs to donate a phosphate group to other molecules, including proteins and potentially ADP. nih.govtandfonline.comportlandpress.com The free energy of hydrolysis of the pyrophosphate moiety in IP7 is similar to or greater than that of the terminal phosphate bond in ATP, making the transfer of its β-phosphate thermodynamically favorable. nih.govfrontiersin.orgportlandpress.com This phosphotransfer capability is the basis for protein pyrophosphorylation, where PP-IPs covalently modify proteins. tandfonline.comresearchgate.net This function positions inositol pyrophosphates not just as signaling molecules but also as active participants in biochemical reactions, similar to ATP. tandfonline.comannualreviews.orgnih.gov

Proposed "Molecular Switch" Activity

The dynamic nature of inositol pyrophosphates, characterized by their high-energy bonds and rapid cellular turnover, has led to the proposal that they function as a "molecular switch". portlandpress.compnas.orgpnas.org This concept suggests that the reversible cycle of pyrophosphorylation and dephosphorylation could act as a switch to control cellular processes, analogous to the GTP/GDP cycle of GTPases or the phosphorylation/dephosphorylation cycle of kinases and phosphatases. portlandpress.com

The rapid synthesis of PP-IPs by kinases like IP6K and PPIP5K and their subsequent degradation by diphosphoinositol polyphosphate phosphohydrolase (DIPP) enzymes provide the biochemical basis for such a switch. mdpi.compnas.org This rapid cycling would allow cells to quickly respond to internal or external stimuli by changing the concentration of PP-IPs, thereby turning specific signaling pathways on or off. pnas.org While the "molecular switch" hypothesis is compelling, and supported by the molecules' rapid turnover, the full physiological significance and the specific proteins regulated by this switching mechanism are still areas of active investigation. portlandpress.com

G Protein-Coupled Receptor Messenger Function

Inositol pyrophosphates are integral components of signaling pathways initiated by G Protein-Coupled Receptors (GPCRs). annualreviews.orgnih.gov The connection begins with the canonical GPCR signaling cascade. Upon ligand binding, a GPCR activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. usp.brwikipedia.org This cleavage generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). wikipedia.org

IP3, a soluble molecule, diffuses into the cytosol and initiates a cascade of phosphorylations by various inositol phosphate kinases, ultimately leading to the synthesis of more complex inositol phosphates, including inositol hexakisphosphate (IP6), and finally the inositol pyrophosphates (IP7 and IP8). mdpi.comscispace.com Therefore, PP-IPs act as downstream messengers in the GPCR-PLC-IP3 signaling axis.

Recent evidence has elevated the role of PP-IPs beyond being simple downstream products. The isomer 5-PP-InsP5 (5-IP7) has been identified as a bona fide GPCR second messenger itself. rsc.org It plays a crucial role in regulating insulin (B600854) release, a process often controlled by GPCR signaling. rsc.org Furthermore, inositol pyrophosphates have been shown to cooperate with calcium, another key second messenger in GPCR pathways, to transduce signals. researchgate.net This places this compound and its isomers as key signaling molecules that translate signals from cell surface receptors into specific cellular actions. annualreviews.orgnih.gov

Cellular and Physiological Functions of Inositol 1 Pyrophosphate

Regulation of Phosphate (B84403) Homeostasis

Inositol (B14025) pyrophosphates are key regulators of cellular phosphate (Pi) homeostasis, a process vital for numerous biochemical reactions. nih.govnih.gov They are part of a conserved signaling pathway known as INPHORS (Inositol Pyrophosphate and SPX-domain-containing proteins), which governs the uptake, storage, and export of phosphate. elifesciences.orgnih.gov

Inositol pyrophosphates act as cellular messengers that signal the availability of inorganic phosphate. esrf.fr The levels of these molecules, including 1-InsP7 and 1,5-InsP8, change in response to fluctuations in intracellular phosphate concentrations. elifesciences.orgesrf.fr This dynamic allows cells to sense and adapt to their phosphate status.

A key component in this sensing mechanism is the SPX domain, a conserved protein module found in many proteins involved in phosphate homeostasis. nih.govesrf.frscispace.com SPX domains function as receptors for inositol pyrophosphates. elifesciences.orgesrf.fr The binding of PP-InsPs to SPX domains allosterically regulates the activity of their host proteins, thereby controlling various aspects of phosphate metabolism, transport, and signaling. esrf.fr For instance, in yeast, the SPX domain of the VTC complex, a polyphosphate polymerase, is activated by binding to inositol pyrophosphates. elifesciences.org In plants, the interaction between SPX domain-containing proteins and PHR transcription factors is regulated by inositol pyrophosphates to control the phosphate starvation response. nih.govscispace.com

In mammalian cells, the inositol hexakisphosphate kinases IP6K1 and IP6K2 are considered crucial for intracellular phosphate sensing. bioscientifica.com These enzymes are responsible for the synthesis of inositol pyrophosphates and are themselves regulated by phosphate levels. bioscientifica.comnih.gov Depletion of inositol pyrophosphates through the knockout of IP6K1 and IP6K2 leads to altered phosphate flux, including reduced import and export. nih.govresearchgate.net

In the budding yeast Saccharomyces cerevisiae, the PHO pathway is a well-characterized signaling cascade that responds to phosphate availability. elifesciences.org Inositol pyrophosphates are central to the regulation of this pathway. elifesciences.orgnih.gov

Early models suggested that an increase in 1-InsP7 levels during phosphate starvation was a key signal for activating the PHO pathway. frontiersin.org It was proposed that 1-InsP7, synthesized by the kinase Vip1, would bind to the cyclin-dependent kinase inhibitor Pho81. mdpi.comcore.ac.uk This interaction was thought to inhibit the Pho80-Pho85 kinase complex, leading to the activation of the transcription factor Pho4 and the subsequent expression of phosphate-responsive genes. frontiersin.orgmdpi.com

However, more recent and detailed analyses have revised this model. elifesciences.orgnih.govnih.gov Time-resolved profiling of inositol pyrophosphates has shown that upon phosphate starvation, the levels of all detectable PP-IPs in yeast, including 1-InsP7, 5-InsP7, and 1,5-InsP8, actually decrease significantly. nih.govelifesciences.org It is now understood that the decline in 1,5-InsP8 levels, in particular, serves as the primary trigger for the PHO starvation response. elifesciences.orgnih.gov 1,5-InsP8 binds to the SPX domain of Pho81, keeping the Pho80-Pho85 kinase active under phosphate-replete conditions, which in turn phosphorylates and inactivates Pho4. elifesciences.orgnih.gov When phosphate becomes scarce and 1,5-InsP8 levels drop, this inhibition is relieved, leading to PHO pathway activation. elifesciences.orgnih.gov Therefore, while 1-InsP7 is a crucial precursor for 1,5-InsP8 synthesis, it is the absence of 1,5-InsP8, rather than the accumulation of 1-InsP7, that signals phosphate scarcity in yeast. elifesciences.org

| Organism | Key Inositol Pyrophosphate | Regulatory Role in PHO Pathway | Mechanism |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | 1,5-InsP8 (decline in levels) | Triggers the phosphate starvation response. elifesciences.orgnih.gov | A decrease in 1,5-InsP8 relieves the inhibition of the Pho80-Pho85 kinase by Pho81, leading to the activation of the Pho4 transcription factor. elifesciences.orgnih.gov |

Inorganic polyphosphate (polyP) is a linear polymer of phosphate residues linked by high-energy phosphoanhydride bonds, serving as a phosphate and energy reserve. portlandpress.comnih.gov The metabolism of polyP is intricately linked with that of inositol pyrophosphates, particularly in yeast. nih.govnih.govnih.gov

In Saccharomyces cerevisiae, inositol pyrophosphates are essential for the synthesis of polyP. nih.gov The VTC complex, the primary polyphosphate polymerase in yeast, contains an SPX domain that is allosterically activated by binding to inositol pyrophosphates. elifesciences.org Deletion of the gene encoding the inositol hexakisphosphate kinase Kcs1 (which synthesizes 5-InsP7) leads to a reduction in polyP levels. nih.gov This demonstrates a direct regulatory role for inositol pyrophosphates in polyP synthesis.

This regulatory relationship, however, does not appear to be universally conserved. In the social amoeba Dictyostelium discoideum, another model organism for studying inositol phosphate metabolism, knockout of the enzymes responsible for synthesizing inositol pyrophosphates (Ip6k and Ppip5k) does not affect the cellular levels of polyP. ucl.ac.uknih.gov This suggests that the control of polyP metabolism by inositol pyrophosphates is not a ubiquitous mechanism across all eukaryotes. ucl.ac.uknih.gov In mammals, the interplay between inositol pyrophosphates and polyP is an area of ongoing research. nih.gov

In mammalian cells, the primary protein responsible for exporting inorganic phosphate is the Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1). nih.govdiabetesjournals.org XPR1 is the only protein in mammals that contains an SPX domain, highlighting its role in the INPHORS signaling pathway. diabetesjournals.orgresearchgate.net

The activity of XPR1 is specifically regulated by the inositol pyrophosphate 1,5-InsP8. mdpi.comnih.govresearchgate.net 1,5-InsP8 binds with high affinity to the N-terminal SPX domain of XPR1, which is a prerequisite for its phosphate export function. nih.govresearchgate.netnih.gov Genetic or pharmacological inhibition of the enzymes that synthesize 1,5-InsP8, such as PPIP5Ks and IP6Ks, results in reduced XPR1-mediated phosphate efflux. nih.govnih.gov This attenuated efflux can be rescued by the intracellular delivery of metabolically stable analogs of 1,5-InsP8. researchgate.net

Cryo-electron microscopy studies have revealed that XPR1 functions as a phosphate channel, and its gating is controlled by the binding of inositol pyrophosphates. nih.gov The binding of 1,5-InsP8 to the SPX domain induces conformational changes that open the transmembrane pathway for phosphate export. nih.govbiorxiv.org In some contexts, the scaffold protein KIDINS220 can also modulate XPR1 activity in conjunction with inositol pyrophosphates. biorxiv.orgbiorxiv.org

| Regulator | Target | Effect | Key Findings |

|---|---|---|---|

| 1,5-InsP8 | XPR1 | Activates phosphate export. nih.govresearchgate.net | Binds to the SPX domain of XPR1, gating the channel to allow phosphate efflux. researchgate.netnih.gov |

| Genetic/Pharmacological Inhibition of IP6Ks/PPIP5Ks | XPR1 | Inhibits phosphate export. nih.govnih.gov | Reduced synthesis of 1,5-InsP8 leads to decreased XPR1 activity. nih.gov |

Control of Inorganic Polyphosphate (polyP) Metabolism

Energy Metabolism and ATP Homeostasis

Possessing high-energy pyrophosphate bonds similar to those in ATP, inositol pyrophosphates are increasingly recognized as "metabolic messengers" that are fundamentally linked to cellular energy status. portlandpress.commdpi.comscispace.comresearchgate.net

The synthesis of inositol pyrophosphates is directly tied to the cell's energetic state. scispace.com The enzymes responsible for their production, particularly the inositol hexakisphosphate kinases (IP6Ks), have a Michaelis constant (Km) for ATP that is in the millimolar range, which is close to physiological ATP concentrations. scispace.com This means that fluctuations in cellular ATP levels are directly translated into changes in the concentration of inositol pyrophosphates like 5-InsP7. mdpi.comscispace.com

In turn, inositol pyrophosphates influence ATP homeostasis. annualreviews.organnualreviews.orgnih.gov Studies in both yeast and mammalian cells have shown that modulating the levels of inositol pyrophosphates can affect cellular ATP concentrations. nih.gov For example, human cells lacking IP6K1 and IP6K2, and therefore devoid of inositol pyrophosphates, exhibit an increase in total ATP levels. nih.gov This suggests that inositol pyrophosphates play a role in regulating the balance between ATP synthesis and consumption. mdpi.comnih.gov

Regulation of Glycolytic Pathways

Inositol pyrophosphates, including inositol-1-pyrophosphate, play a significant role in regulating cellular energy metabolism by influencing the balance between glycolysis and mitochondrial respiration. nih.gov In yeast, the absence of inositol pyrophosphates leads to a significant increase in ATP levels, a paradoxical finding considering these cells also exhibit dysfunctional mitochondria. nih.gov This increase in ATP is attributed to a heightened rate of glycolysis. nih.gov

The mechanism behind this regulation involves the control of key transcription factors associated with glycolysis. nih.gov For instance, inositol pyrophosphates have been shown to control the activity of the major glycolytic transcription factor GCR1 in yeast. nih.govfrontiersin.org It is proposed that InsP7, a type of inositol pyrophosphate, directly regulates GCR1. This regulation may occur through a novel mechanism of protein pyrophosphorylation, where the β-phosphate from InsP7 is transferred to an already phosphorylated serine residue on GCR1. frontiersin.org This modification is thought to induce a conformational change in GCR1, enabling it to bind to the CT-box in the promoters of glycolytic regulatory genes, thereby controlling their expression. frontiersin.org

This metabolic reprogramming by inositol pyrophosphates is an evolutionarily conserved mechanism, also observed in mammalian systems. nih.gov In mammalian cells, the deletion of IP6K1, an enzyme responsible for synthesizing inositol pyrophosphates, leads to a metabolic shift. frontiersin.org These cells exhibit a loss of functional mitochondria and a concurrent increase in glycolysis to meet their energy demands. frontiersin.org This demonstrates that inositol pyrophosphates are crucial for maintaining the balance between glycolytic and mitochondrial metabolism. nih.gov

Recent studies in yeast have further elucidated this regulatory role by identifying an inositol pyrophosphatase, Oca5, that adjusts the levels of 5-diphosphoinositol 1,2,3,4,6-pentakisphosphate (5-InsP7). nih.gov The levels of 5-InsP7, in turn, regulate the expression of genes involved in both glycolysis and respiration, acting as a global mechanism to sense ATP levels and control central carbon metabolism. nih.gov

Impact on Mitochondrial Function

Inositol pyrophosphates have a demonstrated impact on mitochondrial function. Yeast cells that are unable to synthesize inositol pyrophosphates exhibit dysfunctional mitochondria. nih.govfrontiersin.org This dysfunction is a key factor in the metabolic reprogramming observed in these cells, where they become more reliant on glycolysis for ATP production. nih.govfrontiersin.org

In mammalian cells, the deletion of IP6K1, and consequently the reduction of inositol pyrophosphates, also leads to impaired mitochondrial respiration and membrane potential. biorxiv.org Research has shown that the expression of active IP6K1 can restore mitochondrial polyphosphate synthesis and membrane potential in deficient cells. biorxiv.org Interestingly, both active and catalytically inactive forms of IP6K1 can rescue mitochondrial respiration, suggesting that IP6K1 supports mitochondrial function through both its catalytic activity (synthesis of 5-InsP7) and a catalytic-independent mechanism. biorxiv.org

The regulation of mitochondrial polyphosphate (polyP), a polymer of orthophosphate residues, is linked to the inositol pyrophosphate 5-InsP7, which is synthesized by IP6K1. biorxiv.org Mice and cell lines deficient in IP6K1 show a significant reduction in mitochondrial polyP levels. biorxiv.org This connection highlights a role for inositol pyrophosphates in modulating mitochondrial homeostasis and energy storage. biorxiv.org

Gene Expression and Epigenetic Regulation

Inositol pyrophosphates are emerging as significant players in the regulation of gene expression and epigenetic modifications. nih.gov These molecules can influence transcription and chromatin structure through various mechanisms, linking cellular metabolism with the epigenetic landscape. pnas.orgfrontiersin.org

Transcriptional Control and Regulation of Gene Programs

Inositol pyrophosphates exert control over transcriptional programs in response to cellular conditions such as phosphate availability. oup.comelifesciences.org In fission yeast, they are implicated in controlling the phosphate starvation program. elifesciences.orgelifesciences.org The levels of various inositol pyrophosphates, including 1-IP7, 5-IP7, and 1,5-IP8, decrease upon phosphate starvation. elifesciences.org This decline is sufficient to trigger the phosphate starvation response even in phosphate-replete conditions, indicating their role as signaling molecules in this pathway. elifesciences.org

The mechanism of transcriptional control can be intricate, involving the regulation of long noncoding RNAs (lncRNAs) that repress gene expression. oup.com Inositol pyrophosphates, particularly IP8, can promote the precocious termination of these lncRNAs, thereby de-repressing the target genes. oup.com This process involves the cleavage-polyadenylation factor (CPF) and the termination factor Rhn1. oup.com

Furthermore, inositol pyrophosphates are involved in regulating the expression of genes related to glycolysis and the environmental stress response, highlighting their broad impact on cellular transcriptional programs. nih.govnih.gov

Activation of Environmental Stress Response (ESR)

Inositol pyrophosphates are critical for mounting a proper transcriptional response to various environmental stresses. nih.govnih.gov In yeast, cells incapable of synthesizing any inositol pyrophosphates show little to no transcriptional response to osmotic, heat, or oxidative stress. nih.govnih.gov This indicates that inositol pyrophosphates act as key second messengers that activate and fine-tune the global response to stress. nih.gov

The activation of the Environmental Stress Response (ESR) by inositol pyrophosphates is a crucial survival mechanism. nih.gov The synthesis of 1-PP-IP5 and other inositol pyrophosphates by the enzyme Vip1 is required for the activation of the ESR. nih.gov This regulation occurs in parallel with other stress-sensing pathways like the TORC1 pathway. nih.gov

Modulation of Histone Deacetylase (HDAC) Activity (e.g., Rpd3L)

Inositol pyrophosphates regulate gene expression in part by modulating the activity of histone deacetylase (HDAC) complexes. nih.govnih.gov Specifically, they have been shown to activate the class I HDAC Rpd3L in yeast. nih.govnih.gov This activation is a core function of these second messengers in cell signaling and has a significant impact on cell growth and the environmental stress response. nih.gov

The activation of Rpd3L by inositol pyrophosphates may be a direct interaction. nih.gov Mutations in a conserved inositol-phosphate binding site on the Rpd3 protein have similar effects on cell signaling as blocking the production of inositol pyrophosphates. nih.gov This suggests a direct binding and allosteric regulation mechanism. In mammalian cells, class I HDACs are also regulated by inositol phosphates, which bind to a pocket between the HDAC and its co-repressor proteins. nih.govdntb.gov.ua This binding is crucial for the enzymatic activity of the HDAC complex. nih.gov

Regulation of Histone Demethylation (e.g., JMJD2C) and Histone Modifications (e.g., H3K9me3, Acetyl-H3K9)

Inositol pyrophosphates play a role in regulating histone demethylation through their interaction with enzymes like Jumonji domain-containing 2C (JMJD2C). pnas.org JMJD2C is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional silencing. pnas.orgnih.gov

The synthesis of inositol pyrophosphate IP7 by the enzyme IP6K1 is key to regulating the association of JMJD2C with chromatin. pnas.org IP6K1 itself can be found on the promoters of JMJD2C-dependent genes, such as the Mdm2 oncogene. pnas.org In cells lacking IP6K1, there is a surprising decrease in global H3K9me3 levels. pnas.org However, the expression of IP6K1 leads to the dissociation of JMJD2C from chromatin and an increase in H3K9me3 levels, a process dependent on the catalytic activity of IP6K1. nih.gov This demonstrates that inositol pyrophosphates are endogenous regulators of JMJD2C and H3K9 methylation, playing a crucial role in epigenetic histone modifications. nih.govpnas.org

The regulation of JMJD2C by inositol pyrophosphates introduces a unique signaling scenario where these high-energy molecules are fundamental in mediating nuclear processes and controlling gene expression. pnas.org

Control of Specific Gene Transcription (e.g., Mdm2, Nanog, Sox2, Cdx2)

Inositol pyrophosphates, including this compound (1-IP7), play a significant role in regulating gene expression through various mechanisms. One key mechanism involves the regulation of histone demethylase activity. For instance, inositol hexakisphosphate kinase 1 (IP6K1), the enzyme responsible for synthesizing many inositol pyrophosphates, interacts with the histone demethylase JMJD2C. This interaction influences the epigenetic landscape at specific gene promoters. pnas.org

A notable target is the Mdm2 oncogene. IP6K1 is found at the P2 promoter of Mdm2, and its presence is linked to the regulation of H3K9 trimethylation (H3K9me3), a mark associated with transcriptional silencing. pnas.org In cells lacking IP6K1, there is a marked decrease in global H3K9me3 levels. pnas.org This leads to increased transcription of Mdm2 from its second exon, while transcription from the first exon remains unaffected. pnas.org

The influence of inositol pyrophosphates extends to key transcription factors involved in embryonic stem cell pluripotency. In mouse embryonic stem cells, both knockdown and overexpression of IP6K1 lead to significant changes in the expression of Nanog and Sox2. pnas.org Nanog is a crucial factor for maintaining pluripotency, and its expression is controlled by signaling pathways like Activin/Nodal. biologists.com Sox2 is also essential for establishing pluripotency and is typically restricted to the inner cell mass of the blastocyst. msu.edu Furthermore, overexpression of IP6K1 can upregulate the basal levels of Cdx2, a transcription factor involved in intestinal development, highlighting the broad impact of inositol pyrophosphate signaling on developmental gene regulation. pnas.orgnih.gov The balance between Sox2 and Cdx2 is critical for the proper specification of the primitive gut. nih.gov

The transcription factor MYC, which governs cell survival and growth, is also regulated by inositol pyrophosphate-mediated signaling. The stability of the MYC protein is controlled by a post-translational modification known as serine pyrophosphorylation, which is triggered by inositol pyrophosphates like 5-IP7. portlandpress.com This modification promotes the polyubiquitination of MYC, leading to its degradation. portlandpress.com In cells with reduced levels of inositol pyrophosphates, MYC is more stable and less polyubiquitinated. portlandpress.com

| Gene | Effect of Altered IP6K1/Inositol Pyrophosphate Levels | Cellular Context |

| Mdm2 | Increased transcription from P2 promoter in ip6k1-/- MEFs. pnas.org | Mouse Embryonic Fibroblasts (MEFs) |

| Nanog | Expression significantly altered by IP6K1 knockdown or overexpression. pnas.org | Mouse Embryonic Stem Cells |

| Sox2 | Expression significantly altered by IP6K1 knockdown or overexpression. pnas.org | Mouse Embryonic Stem Cells |

| Cdx2 | Basal levels upregulated by IP6K1 overexpression. pnas.org | Mouse Embryonic Stem Cells |

| MYC | Stabilized with reduced polyubiquitination in cells with low inositol pyrophosphates. portlandpress.com | Mouse Embryonic Fibroblasts (MEFs), Splenocytes |

Role in Ribosomal Biogenesis and rRNA Synthesis

The primary issue in these yeast mutants is a reduced rate of rRNA synthesis, suggesting that the activity of RNA polymerase I (Pol I), the enzyme responsible for transcribing rRNA genes, is compromised. nih.govresearchgate.net Further investigation revealed that several subunits of Pol I, namely A190, A43, and A34.5, can undergo serine pyrophosphorylation, a post-translational modification where they accept a β-phosphate group from inositol pyrophosphates. nih.govresearchgate.net While the recruitment of Pol I to the ribosomal DNA (rDNA) is not affected in cells lacking inositol pyrophosphates, the rate of transcription elongation is impaired. nih.govresearchgate.net These findings establish inositol pyrophosphates as important novel regulators of rRNA transcription. nih.govresearchgate.net

| Organism | Key Enzyme | Observation in Mutant | Molecular Mechanism |

| Saccharomyces cerevisiae | Kcs1 (IP6 Kinase) | Decreased protein synthesis, reduced ribosome subunits, decreased rRNA synthesis rate. nih.govresearchgate.net | Impaired transcription elongation by RNA Polymerase I. Pol I subunits are targets for serine pyrophosphorylation by inositol pyrophosphates. nih.govresearchgate.net |

Cell Growth and Proliferation Control

Inositol pyrophosphates are deeply involved in the regulation of cell growth and proliferation. mdpi.comannualreviews.org They act as signaling molecules that interface with major metabolic control processes. nih.gov In yeast, inositol pyrophosphates, including 1-PP-IP5, are critical regulators of cell growth, acting in parallel with the TORC1 pathway. nih.gov

In human cancer cell lines, such as the HCT116 colonic tumor cell line, the enzyme diphosphoinositol pentakisphosphate kinase (PPIP5K), which synthesizes certain inositol pyrophosphates, is crucial for proliferation, especially under glucose-limited conditions that mimic a tumor microenvironment. nih.gov Deletion of PPIP5K in these cells suppresses proliferation. nih.gov This growth impairment is attributed to a reduction in the supply of precursors for de novo nucleotide biosynthesis from the one-carbon serine/glycine pathway and the pentose (B10789219) phosphate pathway. nih.gov Specifically, the enzymes serine hydroxymethyltransferase and phosphoribosyl pyrophosphate synthetase are inhibited in cells lacking PPIP5K. nih.gov The proliferative defect in these cells can be rescued by the addition of inosine (B1671953) monophosphate or a mixture of nucleosides, confirming the link between inositol pyrophosphate signaling and nucleotide synthesis for cell proliferation. nih.gov

Inositol pyrophosphates also regulate cell death. nih.gov In yeast, they physiologically antagonize the actions of phosphoinositide 3-kinase-related protein kinases like Tel1 and Mec1. nih.gov This is demonstrated by the observation that yeast mutants with reduced levels of inositol pyrophosphates have longer telomeres, while those with elevated levels have shorter telomeres. nih.gov

| Cell Line/Organism | Key Enzyme | Effect of Depletion | Pathway Affected |

| HCT116 (human colon cancer) | PPIP5K | Suppressed proliferation. nih.gov | De novo nucleotide biosynthesis (serine/glycine one-carbon pathway, pentose phosphate pathway). nih.gov |

| Saccharomyces cerevisiae | Kcs1/Vip1 | Altered cell growth. nih.gov | General stress response, acts in parallel to TORC1. nih.gov |

| Saccharomyces cerevisiae | IPP-synthesizing enzymes | Altered telomere length and cell death response. nih.gov | PI3K-related protein kinase pathway. nih.gov |

Intracellular Trafficking and Vesicular Dynamics

Inositol pyrophosphates are significant regulators of endocytic trafficking. pnas.orgnih.gov In yeast, mutants with defects in the synthesis of inositol pyrophosphates exhibit dramatic and specific abnormalities in the endocytic pathway. pnas.org These defects are characterized by the accumulation of membranous and vesicular elements. pnas.org This phenotype is directly caused by the loss of inositol pyrophosphates, as it is observed in mutants lacking the biosynthetic enzymes IP6K (Kcs1) or IPMK, and is independent of the levels of their precursor, inositol hexakisphosphate (IP6). pnas.org

The regulatory role of inositol pyrophosphates in endocytosis may be linked to their interaction with clathrin-associated proteins. Proteins like AP2 and AP180, which are known to bind phosphoinositides like PI(4,5)P2 to regulate vesicle processing, also bind inositol pyrophosphates such as IP7 with high affinity. pnas.org Inositol pyrophosphates have also been implicated in the recycling of synaptic vesicles, a specialized form of endocytosis in neurons. frontiersin.org

Inositol pyrophosphates are novel regulators of cytoplasmic dynein-driven vesicle transport. portlandpress.comnih.gov This long-range transport system is crucial for various cellular processes in mammalian cells. portlandpress.com Cells lacking the enzyme IP6K1, and therefore having reduced levels of inositol pyrophosphates, show defects in several dynein-dependent trafficking pathways. portlandpress.comnih.gov These defects include impaired endosomal sorting, altered vesicle movement, and disruption of Golgi apparatus maintenance. portlandpress.comnih.gov The expression of a catalytically active IP6K1, but not an inactive version, can reverse these defects, confirming the role of inositol pyrophosphates in these processes. nih.gov

The mechanism for this regulation involves the post-translational modification of a dynein subunit. The dynein intermediate chain (IC) is a target for serine pyrophosphorylation by IP7. nih.govnih.gov Specifically, serine 51 of the IC can be pyrophosphorylated, and this modification enhances the interaction between the N-terminus of the IC and the p150Glued subunit of dynactin (B1176013), a protein complex that activates dynein motility. nih.gov In cells lacking IP6K1, this interaction is reduced, and the recruitment of the IC to membranes is impaired. nih.gov This provides a direct molecular link between inositol pyrophosphate signaling and the regulation of the dynein motor complex. nih.govmdpi.com

| Trafficking Process | Key Observation | Molecular Mechanism |

| Endocytosis | Yeast mutants lacking inositol pyrophosphates show severe endocytic defects. pnas.org | Inositol pyrophosphates bind to clathrin-associated proteins like AP180. pnas.org |

| Dynein-Driven Transport | Mammalian cells lacking IP6K1 exhibit defects in endosomal sorting, vesicle movement, and Golgi maintenance. portlandpress.comnih.gov | IP7-mediated pyrophosphorylation of Ser51 on the dynein intermediate chain promotes its interaction with dynactin (p150Glued). nih.gov |

Regulation of Endocytosis

Cellular Stress Responses

Inositol pyrophosphates are integral to cellular responses to a variety of environmental stresses. nih.govnih.gov In yeast, cells that are unable to synthesize inositol pyrophosphates show almost no transcriptional response to osmotic, heat, or oxidative stress. nih.gov These molecules act in parallel with the TORC1 signaling pathway to control the activity of the class I histone deacetylase Rpd3L, a key regulator of stress response genes. nih.gov

The levels of inositol pyrophosphates themselves can be modulated by stress conditions. For example, under oxidative stress (induced by H2O2) or osmotic stress (induced by KCl), the levels of InsP7 and InsP8 increase in wild-type yeast cells. researchgate.net This suggests that their synthesis is part of the adaptive response. In plants, inositol pyrophosphates are involved in responses to both abiotic and biotic stresses, such as phosphate homeostasis and pathogen defense. uni-bonn.de

The mechanism of action in stress response involves the regulation of transcription factors. In yeast, increased levels of 5-diphosphoinositol pentakisphosphate (5-IP7) lead to the increased nuclear localization of the stress-responsive transcription factors Msn2 and Gln3. nih.gov This altered localization results in a partially induced environmental stress response and increased expression of genes under their control. nih.gov As these transcription factors are also regulated by TORC1, it is suggested that inositol pyrophosphates may inhibit TORC1 activity. nih.gov

| Organism | Type of Stress | Observation |

| Saccharomyces cerevisiae | Osmotic, Heat, Oxidative | Cells unable to synthesize inositol pyrophosphates fail to mount a transcriptional stress response. nih.gov |

| Saccharomyces cerevisiae | Osmotic, Oxidative | Levels of InsP7 and InsP8 increase in response to stress. researchgate.net |

| Plants | Abiotic (e.g., phosphate starvation), Biotic | Inositol pyrophosphates are involved in stress responses. uni-bonn.de |

Immune Signaling

This compound and related molecules are emerging as important regulators of the innate immune system, particularly in the context of viral infections. nih.govnih.gov

Augmentation of Innate Immune Responses to Viral Infection

Research has identified the metabolic pathway that synthesizes 1-IP7 as a positive regulator of the type-I interferon response, a critical component of the antiviral defense. nih.govnih.govplos.org The synthesis of inositol pyrophosphates is essential for controlling cellular infection by viruses such as Sendai and influenza A virus. nih.govaai.org Studies using human genome-wide RNAi screens have pinpointed kinases involved in 1-IP7 synthesis as being critical for inducing an interferon response. nih.govnih.govaai.org Conversely, enzymes that break down inositol pyrophosphates can weaken this immune response. nih.govnih.govaai.org Ectopic expression of the kinase IP6K1, which is involved in the synthesis pathway of inositol pyrophosphates, has been shown to enhance cellular immunity to influenza A virus infection. nih.gov

Regulation of Type-I Interferon Production and RIG-I Signaling

The production of type-I interferons is a key outcome of the activation of pattern recognition receptors (PRRs) like RIG-I, which detects viral RNA in the cytoplasm. nih.govplos.org The inositol pyrophosphate synthesis pathway has been shown to be essential for RIG-I-dependent interferon production. nih.govplos.orgresearchgate.net Specifically, the pathway acts at or downstream of the point where signals from multiple PRRs converge, which is the activation of the kinase TBK1. nih.govplos.org Both 1-IP7 and another inositol pyrophosphate, 1,5-InsP8, have been shown to stimulate the immune response by enhancing the phosphorylation of a key transcription factor. nih.gov While 1-IP7 is more potent in reconstituted assays, 1,5-InsP8 is more abundant in mammalian cells, suggesting it may be the more physiologically relevant molecule in this context. nih.gov

Phosphorylation and Activation of Transcription Factors (e.g., IRF3)

A critical step in the type-I interferon response is the phosphorylation and activation of the transcription factor IRF3. nih.govnih.govaai.org Mechanistic studies have revealed that the synthesis of inositol pyrophosphates is necessary for the efficient phosphorylation of IRF3. nih.govnih.govaai.org In cell-free systems, the addition of purified 1-IP7 was found to be an essential component required for IRF3 activation. nih.govnih.gov This suggests a direct role for 1-IP7 in mediating this key signaling event. nih.gov The proposed mechanism involves protein pyrophosphorylation, a novel type of post-translational modification, where 1-IP7 donates its β-phosphate group to a serine residue on IRF3. frontiersin.orgmdpi.comfrontiersin.org This activation of IRF3 is crucial for the transcription of interferon genes and the subsequent antiviral response. nih.govnih.gov

Summary of Immune Signaling Roles:

| Process | Key Molecule(s) | Mechanism | Outcome | References |

| Antiviral Response | 1-IP7, 1,5-InsP8 | Augmentation of type-I interferon production. | Control of viral infections (e.g., Sendai, Influenza A). | nih.govnih.govplos.orgaai.org |

| RIG-I Signaling | 1-IP7 | Acts downstream of RIG-I and MAVS, at the level of TBK1 activation. | Regulation of interferon-β production. | nih.govplos.orgresearchgate.netnih.gov |

| IRF3 Activation | 1-IP7 | Essential for the phosphorylation of IRF3. | Promotes transcription of interferon genes. | nih.govnih.govaai.orgnih.govnih.gov |

Hormonal Signal Transduction

Influence on Insulin (B600854) Signaling

Inositol pyrophosphates, particularly the isomer 5-IP7, have been identified as physiological inhibitors of the serine/threonine kinase Akt, a central node in the insulin signaling pathway. nih.govresearchgate.net Akt regulates glucose homeostasis, and its inhibition by IP7 provides a feedback mechanism in insulin signaling. nih.govdovepress.com The production of IP7, through the action of inositol hexakisphosphate kinase-1 (IP6K1), results in its binding to the pleckstrin homology (PH) domain of Akt. dovepress.com This binding prevents Akt from translocating to the cell membrane, which is a necessary step for its activation by PDK1. nih.govdovepress.com

Mice lacking IP6K1, and therefore having reduced levels of IP7, exhibit increased insulin sensitivity and are resistant to obesity induced by a high-fat diet. nih.govresearchgate.net In these mice, Akt signaling is significantly augmented in key metabolic tissues like skeletal muscle, white adipose tissue, and the liver. nih.gov Furthermore, serum starvation leads to a decrease in IP7 levels in certain cell lines, and these levels can be restored by treatment with insulin or insulin-like growth factor 1 (IGF-1). portlandpress.comannualreviews.org This demonstrates a dynamic interplay between insulin signaling and inositol pyrophosphate metabolism. portlandpress.comannualreviews.org

Roles in Plant Hormone Responses (Jasmonic Acid, Salicylic (B10762653) Acid, Auxin)

Inositol pyrophosphates, including this compound, are significant signaling molecules in plants, mediating responses to various hormones crucial for growth, development, and defense. uni-bonn.defrontiersin.org Research has established a clear link between inositol pyrophosphate metabolism and the signaling pathways of jasmonic acid (JA), salicylic acid (SA), and auxin. uni-bonn.debiorxiv.org

Jasmonic Acid (JA):

Jasmonic acid is a key hormone in plant defense and development. biorxiv.org The perception of its bioactive form, jasmonoyl-isoleucine (JA-Ile), is mediated by the COI1 receptor protein. biorxiv.orgresearchgate.net Intriguingly, inositol phosphates have been identified within the COI1 receptor complex, highlighting their integral role in JA signaling. biorxiv.orgresearchgate.net While the precise functions of specific inositol phosphate isomers are still under investigation, it is evident that they are involved in modulating JA-dependent processes. biorxiv.org For instance, studies in Arabidopsis thaliana have shown that mutants with altered inositol pyrophosphate levels exhibit changes in JA-mediated root growth inhibition and lateral root formation. biorxiv.org

Salicylic Acid (SA):

Salicylic acid is a critical plant hormone for defense against biotrophic pathogens. frontiersin.org Inositol pyrophosphate kinases are implicated in SA-dependent immunity. frontiersin.org In Arabidopsis, several inositol polyphosphate kinases, including those responsible for the synthesis of precursors to inositol pyrophosphates, have been shown to suppress basal SA-dependent immunity. biorxiv.org This suggests a complex regulatory role for inositol pyrophosphates in balancing plant growth and defense responses. Disruptions in the inositol polyphosphate pathway can lead to compromised defenses against pathogens, even when basal SA levels are unaffected, indicating that these molecules act downstream of SA in the signaling cascade. biorxiv.org

Auxin:

Auxin is a fundamental hormone controlling numerous aspects of plant growth and development. Inositol pyrophosphates have been shown to influence auxin signaling through the TIR1 receptor. researchgate.net In Arabidopsis, mutations in genes responsible for inositol pyrophosphate synthesis, such as ITPK1, lead to defects in various auxin-related processes. These include primary root elongation, root hair development, and gravitropic responses. researchgate.net This indicates that inositol pyrophosphates are essential for normal auxin-mediated developmental programs.

| Plant Hormone | Receptor/Key Protein | Observed Effects of Altered Inositol Pyrophosphate Levels |

| Jasmonic Acid (JA) | COI1 | Altered root growth inhibition and lateral root formation. biorxiv.org |

| Salicylic Acid (SA) | - | Suppression of basal SA-dependent immunity. biorxiv.org |

| Auxin | TIR1 | Defects in primary root elongation, root hair development, and gravitropism. researchgate.net |

Cell Motility and Chemotaxis (e.g., Dictyostelium discoideum)

The social amoeba Dictyostelium discoideum is a well-established model organism for studying cell motility and chemotaxis, the directed movement of cells in response to a chemical gradient. plos.orgnih.gov Inositol pyrophosphates play a significant role in these processes. portlandpress.com

Dictyostelium cells exhibit both chemoattraction (moving towards a signal) and chemorepulsion (moving away from a signal). pnas.org Polyphosphate, a polymer of phosphate residues, acts as a chemorepellent for these cells. pnas.org The signaling pathway for this repulsion involves inositol hexakisphosphate kinase A (I6kA), an enzyme responsible for synthesizing inositol pyrophosphates. asm.org This suggests that inositol pyrophosphates are part of the intracellular signaling cascade that translates the external repellent signal into directed cell movement. asm.org

Furthermore, the study of chemoattractant-induced responses in Dictyostelium has revealed the involvement of calcium signaling. biologists.com While the direct link between this compound and calcium influx in this context requires further elucidation, the intricate network of signaling pathways in chemotaxis suggests potential crosstalk. The metabolism of inositol pyrophosphates is dynamic during the development of Dictyostelium, with significant changes in their levels observed as the organism transitions from a vegetative state to a multicellular structure, a process that heavily relies on chemotaxis. plos.orgnih.gov

| Organism | Process | Role of Inositol Pyrophosphates | Key Findings |

| Dictyostelium discoideum | Chemotaxis (Chemorepulsion) | Involved in the signaling pathway for polyphosphate-induced chemorepulsion. pnas.orgasm.org | The inositol hexakisphosphate kinase A (I6kA) is required for the chemorepulsive response. asm.org |

| Dictyostelium discoideum | Cell Motility | Levels of inositol pyrophosphates change significantly during developmental stages that involve cell movement. plos.orgnih.gov | Inositol pyrophosphate levels are dynamically regulated, suggesting a role in controlling developmental processes involving motility. plos.org |

Telomere Length Regulation

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. portlandpress.com Their length is a critical factor in cellular aging and genome stability. Inositol pyrophosphates have emerged as key regulators of telomere length, primarily studied in the budding yeast Saccharomyces cerevisiae. portlandpress.commdpi.com

Research has demonstrated a direct correlation between the levels of inositol pyrophosphates and telomere length. pnas.orgnih.gov Yeast mutants with reduced levels of inositol pyrophosphates, such as those lacking the enzyme Kcs1 (an IP6 kinase), exhibit longer telomeres. portlandpress.commdpi.compnas.org Conversely, yeast strains with elevated levels of inositol pyrophosphates display shorter telomeres. mdpi.compnas.orgnih.gov

This regulatory effect is mediated through the phosphoinositide 3-kinase-related protein kinase (PIKK) family, specifically Tel1 (the yeast homolog of mammalian ATM). portlandpress.compnas.org Inositol pyrophosphates appear to act as physiological antagonists to Tel1 activity. pnas.orgnih.gov In the absence of inositol pyrophosphates, the inhibitory effect on Tel1 is removed, leading to telomere elongation. portlandpress.compnas.org These findings position inositol pyrophosphates as important signaling molecules in the pathway that maintains telomere homeostasis. mdpi.com

| Organism/Cell Type | Key Enzyme(s) | Effect of Decreased Inositol Pyrophosphates | Effect of Increased Inositol Pyrophosphates |

| Saccharomyces cerevisiae | Kcs1 (IP6 kinase), Ipk1 | Longer telomeres. portlandpress.commdpi.compnas.org | Shorter telomeres. mdpi.compnas.orgnih.gov |

DNA Damage Repair

Inositol pyrophosphates are implicated in the cellular response to DNA damage, a critical process for maintaining genomic integrity. biorxiv.org Studies in both yeast and mammalian cells have revealed a role for these molecules in DNA repair pathways, particularly homologous recombination (HR). portlandpress.comresearchgate.net

In mammalian cells, the synthesis of inositol pyrophosphates by inositol hexakisphosphate kinase 1 (IP6K1) is essential for the efficient repair of DNA double-strand breaks via homologous recombination. researchgate.net Cells lacking IP6K1 show increased sensitivity to DNA damaging agents and a reduced capacity for HR-mediated repair. researchgate.net This suggests that inositol pyrophosphates are required for the successful completion of the HR process. researchgate.net

In the yeast Saccharomyces cerevisiae, there is a proposed crosstalk between the DNA Damage Response (DDR) and inositol metabolism. biorxiv.org The downregulation of inositol pyrophosphate synthesis appears to be an important step in coping with replication stress and triggering an effective DDR. biorxiv.org Deletion of the inositol pyrophosphate kinase Kcs1 can rescue the sensitivity of certain mutant yeast strains to DNA damaging agents. biorxiv.org This indicates a complex regulatory role for inositol pyrophosphates in modulating the DDR. Furthermore, inositol pyrophosphates have been suggested to influence DNA hyper-recombination through their actions on the DDR kinases Tel1 and Mec1. pnas.org

| Organism/Cell Type | DNA Repair Pathway | Role of Inositol Pyrophosphates | Key Findings |

| Mammalian Cells | Homologous Recombination (HR) | Essential for efficient HR-mediated repair of double-strand breaks. researchgate.net | Cells lacking IP6K1, an inositol pyrophosphate synthesizing enzyme, are more susceptible to DNA damaging agents. researchgate.net |

| Saccharomyces cerevisiae | DNA Damage Response (DDR) | Downregulation of inositol pyrophosphate synthesis is important for an effective DDR. biorxiv.org | Deletion of the inositol pyrophosphate kinase Kcs1 can rescue sensitivity to DNA damaging agents in some mutant strains. biorxiv.org |

| Saccharomyces cerevisiae | DNA Hyper-recombination | May influence hyper-recombination through actions on Tel1 and Mec1 kinases. pnas.org | Inositol pyrophosphates are required for DNA hyper-recombination in certain yeast strains. pnas.org |

Methodologies for Investigating Inositol 1 Pyrophosphate

Detection and Quantitative Analysis

Accurate detection and quantification are fundamental to understanding the cellular roles of 1-PP-InsP₅. Methodologies have evolved from traditional radiolabeling to advanced mass spectrometry, each offering distinct advantages and limitations.

Metabolic radiolabeling followed by High-Performance Liquid Chromatography (HPLC) is a classic and highly sensitive method for analyzing inositol (B14025) pyrophosphates. nih.govacs.org This technique typically involves incubating cells or organisms with a radiolabeled precursor, most commonly [³H]-myo-inositol. acs.orgplos.org The cells take up the labeled inositol and incorporate it into their inositol phosphate (B84403) and pyrophosphate pools through endogenous metabolic pathways. acs.org To achieve steady-state labeling of the PP-InsP pool, cells often require incubation with [³H]-inositol for several days. plos.org

Following the labeling period, cellular metabolites are extracted, often using perchloric acid. plos.org The soluble, radiolabeled PP-InsPs are then separated and quantified using strong anion exchange (SAX) HPLC. acs.orgplos.org The high salt concentrations required to elute the highly charged PP-InsPs from the SAX column necessitate the use of dedicated scintillation cocktails for efficient radioactivity counting. plos.org

While this method offers excellent sensitivity and effectively excludes background signals from the matrix, it is also time-consuming, expensive, and involves handling radioactive materials. nih.govplos.orgresearchgate.net Furthermore, it can be challenging to properly distinguish between closely related PP-InsP regioisomers using this technique alone. nih.gov In addition to [³H]-myo-inositol, radiolabeled versions of more downstream precursors, such as [³H]InsP₆, can also be utilized in specific in vitro kinase assays to study the synthesis of PP-InsPs. portlandpress.com

Polyacrylamide Gel Electrophoresis (PAGE) offers a more accessible, higher-throughput, and non-radioactive alternative for the analysis of highly phosphorylated inositols. nih.govportlandpress.commdpi.com This method separates molecules based on their charge and size, making it well-suited for resolving species like InsP₆, InsP₇ (e.g., 1-PP-InsP₅ and 5-PP-InsP₅), and InsP₈. portlandpress.comacs.org

After electrophoresis on high-percentage (e.g., 33-35%) polyacrylamide gels, the inositol phosphates are visualized using specific stains. portlandpress.comresearchgate.net

Toluidine Blue : This is a cationic, metachromatic dye that binds to the phosphate groups, allowing for the visualization and quantification of the separated inositol phosphate bands. portlandpress.comacs.orgmdpi.com The staining intensity with toluidine blue is proportional to the number of phosphate groups. portlandpress.com

DAPI (4′,6-diamidino-2-phenylindole) : Commonly known as a DNA stain, DAPI also binds to phosphate-rich compounds. acs.org While it can positively stain InsP₅ and InsP₆, it results in negative staining for inositol pyrophosphates like InsP₇ and InsP₈. This negative staining is due to DAPI photobleaching induced by the pyrophosphate moiety upon UV exposure. acs.orgresearchgate.net

The PAGE method is particularly useful for in vitro studies and for analyzing samples from organisms with abundant PP-InsPs, like the slime mold Dictyostelium discoideum. portlandpress.commdpi.com While not as sensitive as radiolabeling with HPLC, its sensitivity can be enhanced by concentrating the PP-InsPs from cell extracts using titanium dioxide (TiO₂) beads prior to analysis. plos.org

Table 1: Comparison of Detection and Analysis Techniques

| Feature | Radiolabeling with HPLC | PAGE with Staining |

| Principle | Metabolic labeling with ³H-precursor, separation by anion exchange chromatography. acs.orgplos.org | Electrophoretic separation by charge/size, visualization with phosphate-binding dyes. portlandpress.comacs.org |

| Sensitivity | Very High. nih.govacs.org | Moderate; can be enhanced with TiO₂ enrichment. plos.org |

| Resolution | Can separate isomers, but may be challenging for some regioisomers. nih.govplos.org | Resolves major PP-InsP species (InsP₆, InsP₇, InsP₈). portlandpress.com |

| Quantitation | Quantitative based on scintillation counting. plos.org | Semi-quantitative based on staining intensity (e.g., Toluidine Blue). portlandpress.com |

| Throughput | Low; long labeling and chromatography times. plos.org | High. plos.org |

| Key Advantage | Highest sensitivity, established method. nih.govacs.org | Non-radioactive, inexpensive, high throughput. nih.govplos.org |

| Key Disadvantage | Costly, time-consuming, requires radioactive materials. researchgate.net | Lower sensitivity, not ideal for resolving all isomers. nih.gov |

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of inositol pyrophosphates, overcoming many of the limitations of older methods.

Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (CE-ESI-MS) is a transformative strategy for the comprehensive analysis of InsPs and PP-InsPs. nih.govmdpi.com This method couples the high separation efficiency of capillary electrophoresis with the sensitive and specific detection of mass spectrometry. nih.gov It has proven successful in every organism tested, from yeast to plants and mammals. nih.gov

Key advantages of CE-ESI-MS include:

High Sensitivity and Throughput : The method allows for the high-throughput and sensitive profiling of all biologically relevant PP-InsP species from cell extracts. researchgate.netmdpi.com The limit of quantitation (LOQ) for PP-InsPs can be as low as 40 nM. nih.gov

Isomer Resolution : CE-ESI-MS enables the baseline separation of regioisomers, which is critical for distinguishing between molecules like 1-PP-InsP₅ and the more abundant 5-PP-InsP₅. researchgate.netmdpi.com It has also been used to identify novel PP-InsP isomers in mammalian tissues, such as 2-PP-InsP₅ and 4/6-PP-InsP₅.

Absolute Quantitation : When used with appropriate standards, this technique provides absolute cellular concentrations of PP-InsPs, including those of low abundance. nih.govmdpi.com

The power of CE-ESI-MS is fully realized through the use of stable isotope-labeled (SIL) internal standards. nih.govmdpi.com In this approach, a known quantity of a "heavy" version of an analyte, such as [¹³C₆]InsP₆ or specific [¹³C₆]PP-InsP isomers, is spiked into the biological sample before analysis. mdpi.com

The use of SIL internal standards provides several crucial benefits:

Precise Absolute Quantitation : Since the SIL standard has nearly identical chemical and physical properties to the endogenous ("light") analyte, it co-elutes and co-ionizes, compensating for any analyte loss during sample preparation and for matrix effects during ionization. nih.govacs.orgmdpi.com Absolute quantitation is then readily achieved by comparing the signal response of the endogenous analyte to that of the spiked-in SIL standard of a known concentration. nih.govmdpi.com

Unambiguous Identification : The SIL standards provide an unambiguous assignment of InsP and PP-InsP regioisomers based on identical migration times and accurate mass detection. acs.org

Metabolic Flux Analysis : By feeding cells with precursors like [¹³C₆]-myo-inositol or [¹³C₆]-D-glucose, CE-ESI-MS can be used to trace the incorporation of the heavy label into the inositol phosphate pools. nih.govnih.gov This allows researchers to monitor compartmentalized cellular synthesis pathways and distinguish between pools generated from exogenous versus endogenously synthesized inositol. nih.gov

Table 2: Key Inositol Pyrophosphates and Internal Standards in CE-ESI-MS Analysis

| Compound | Description | Role in Analysis |

| 1-PP-InsP₅ | Inositol-1-pyrophosphate | Endogenous analyte, a key isomer quantified by CE-ESI-MS. nih.govmdpi.com |

| 5-PP-InsP₅ | Inositol-5-pyrophosphate | Major endogenous isomer, often the most abundant PP-InsP. nih.govmdpi.com |

| 1,5-(PP)₂-InsP₄ | Inositol-1,5-bispyrophosphate | Dipyrophosphorylated species, also quantifiable. nih.govmdpi.com |

| [¹³C₆]1-PP-InsP₅ | ¹³C-labeled 1-PP-InsP₅ | Stable isotope-labeled internal standard for 1-PP-InsP₅. nih.govmdpi.com |

| [¹³C₆]5-PP-InsP₅ | ¹³C-labeled 5-PP-InsP₅ | Stable isotope-labeled internal standard for 5-PP-InsP₅. nih.govmdpi.com |

| [¹³C₆]InsP₆ | ¹³C-labeled InsP₆ | Stable isotope-labeled internal standard for Inositol hexakisphosphate. mdpi.com |

| [¹³C₆]-myo-inositol | ¹³C-labeled myo-inositol | Labeled precursor used in metabolic studies to trace synthesis pathways. nih.govnih.gov |

Advanced Mass Spectrometry Approaches

Capillary Electrophoresis Electrospray Ionization Mass Spectrometry (CE-ESI-MS) for Absolute Quantitation and Isomer Resolution

Characterization of Molecular Interactions

Understanding the function of 1-PP-InsP₅ requires identifying and characterizing its interactions with cellular machinery, primarily proteins. These interactions can be non-covalent (allosteric regulation) or covalent (protein pyrophosphorylation).

Methodologies to study these interactions include:

Affinity-Based Proteomics : This approach uses chemically synthesized, biotinylated affinity reagents of specific inositol pyrophosphates, including 1-PP-InsP₅. mdpi.com These "baits" are used to capture interacting proteins from cell lysates. The bound proteins are then identified and quantified using mass spectrometry, allowing for proteome-wide characterization of PP-InsP binding partners. mdpi.com

Surface-Based Biosensors : Techniques like Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) are used for the rapid identification, validation, and kinetic characterization of PP-InsP–protein interactions. nih.govmdpi.com These assays can provide quantitative data on binding affinities (Kd values) and kinetics, requiring only small amounts of recombinant target protein. mdpi.com

Use of Non-hydrolyzable Analogs : To distinguish between allosteric binding and covalent protein pyrophosphorylation, researchers use metabolically stable PP-InsP analogs, such as those with a methylene (B1212753) group replacing the bridging oxygen in the pyrophosphate bond (P-CH₂-P or PCP analogs). These analogs can bind to proteins but cannot transfer their terminal phosphate, making them valuable tools for studying allosteric regulation in isolation.

Protein Pyrophosphorylation Assays : The covalent transfer of a phosphate group from a PP-InsP to a protein can be studied using in vitro assays. A key tool for this is radiolabeled 5PP-InsP₅ carrying a ³²P label on its terminal (β) phosphate (5PP-InsP₅-β³²P). acs.org Incubating this reagent with purified proteins or cell lysates allows for the detection of newly pyrophosphorylated proteins via autoradiography. acs.org

Co-immunoprecipitation (Co-IP) : This technique can identify proteins that interact with the kinases (like IP6Ks and PPIP5Ks) that synthesize PP-InsPs. acs.org These interacting proteins are often candidates for being regulated by the PP-InsP products themselves, providing an indirect method to uncover potential targets. acs.org

Affinity-Based Proteomics with Biotinylated Reagents

Affinity-based proteomics is a powerful strategy to identify the protein interaction partners of inositol pyrophosphates on a large scale. This approach typically involves using a "bait" molecule to capture "prey" proteins from a cell lysate.

A key innovation in this area is the use of chemically synthesized, biotinylated affinity reagents for various inositol pyrophosphates, including 1PP-InsP5 (an isomer of 1-InsP7). biorxiv.orgresearchgate.net The biotin (B1667282) tag allows for the efficient capture and purification of proteins that bind to the inositol pyrophosphate bait. addgene.org

To achieve a comprehensive and quantitative understanding of these interactions across the entire proteome, affinity-based methods are often coupled with advanced mass spectrometry techniques. biorxiv.orgresearchgate.net Tandem Mass Tag (TMT) labeling is a prominent example of such a technique. biorxiv.orgresearchgate.netd-nb.info

The general workflow is as follows:

Affinity Enrichment: Biotinylated inositol pyrophosphate analogues are incubated with cell lysates at varying concentrations. biorxiv.orgresearchgate.net

Capture: Proteins that bind to the biotinylated bait are captured using streptavidin-coated beads. addgene.org

Digestion and Labeling: The captured proteins are digested into peptides, which are then labeled with TMT reagents. TMTs are isobaric tags, meaning they have the same mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the quantification of peptides from different samples in a single experiment. d-nb.info

Mass Spectrometry Analysis: The labeled peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Data Analysis: This quantitative data allows for the determination of apparent binding constants for thousands of proteins, providing a global map of the inositol pyrophosphate interactome. biorxiv.orgresearchgate.net

This combined approach has successfully identified numerous protein interactors for PP-InsPs, revealing a strong link to processes like RNA processing. biorxiv.orgresearchgate.net It has also highlighted the significant influence of cofactors, such as Mg2+ ions, on the binding capacity of these molecules to their protein targets. biorxiv.orgresearchgate.net

Biophysical Techniques for Binding Kinetics

To gain a quantitative understanding of the binding affinity and kinetics between inositol pyrophosphates and their protein targets, researchers employ sensitive biophysical techniques. These methods provide precise data on association and dissociation rates, which are crucial for determining the strength and specificity of an interaction.

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to measure real-time biomolecular interactions. pnas.orgacs.org In the context of inositol pyrophosphate research, SPR has been used to study the binding of these molecules to various protein targets. pnas.orgnih.gov

The experimental setup often involves immobilizing a purified protein of interest (the ligand) onto a sensor chip. pnas.org The inositol pyrophosphate (the analyte) is then flowed over the chip surface. pnas.orgacs.org Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. malvernpanalytical.com By analyzing the signal changes over time during the association and dissociation phases, key kinetic parameters can be calculated. pnas.orgacs.org

Alternatively, biotinylated inositol pyrophosphate analogues can be captured on a streptavidin-coated sensor chip, and the protein of interest is then used as the analyte. acs.org This "capture" approach is particularly useful and allows for the rapid characterization of InsP- and PP-InsP-protein interactions. acs.org

Grating-Coupled Interferometry (GCI) is another label-free biosensor technology that offers superior resolution in both signal and time compared to traditional SPR. malvernpanalytical.comevotec.com This enhanced sensitivity makes GCI particularly well-suited for studying complex biomolecular interactions, including those involving small molecules like inositol pyrophosphates. acs.orgevotec.com